7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one
Description
Properties
IUPAC Name |
7-chloro-6-(trifluoromethyl)-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3OS/c10-7-5(9(11,12)13)2-1-4-6(14)3-15-8(4)7/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGOJXSQJVEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1)C(=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aryne-Mediated Cyclization with Alkynyl Sulfides
The one-step synthesis of benzo[b]thiophenes via aryne intermediates, as demonstrated by Matsuzawa et al., involves reacting 2-chloro-6-(trimethylsilyl)phenyl triflate (aryne precursor) with alkynyl sulfides. For the target compound, this approach requires an alkynyl sulfide bearing a trifluoromethyl group.
General Procedure :
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Aryne Generation : Treatment of 2-chloro-6-(trimethylsilyl)phenyl triflate with cesium fluoride in acetonitrile generates a reactive aryne intermediate.
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Cycloaddition : The aryne reacts with a trifluoromethyl-containing alkynyl sulfide (e.g., CF₃-substituted ethynyl sulfide) to form the benzo[b]thiophene core.
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Oxidation : Subsequent oxidation of the thioether to the ketone at position 3 using agents like mCPBA or CuBr₂/t-BuOOH.
Challenges :
-
Limited commercial availability of CF₃-substituted alkynyl sulfides.
-
Competing side reactions due to the electron-withdrawing nature of the CF₃ group.
Acid-Catalyzed Cyclization of Thiomethyl Ketones
The patent by US5569772A describes cyclization routes for 2-arylbenzo[b]thiophenes using acid-catalyzed conditions. Adapting this method for the target compound involves:
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Precursor Synthesis : Preparation of a 2-(chlorophenyl)-3-(trifluoromethyl)thiomethyl ketone.
-
Cyclization : Treatment with Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) to induce intramolecular cyclization.
Example Reaction :
Limitations :
-
Low yields due to steric hindrance from the CF₃ group.
-
Competing polymerization or over-oxidation.
Functionalization of Preformed Benzo[b]thiophene Scaffolds
Directed ortho-Metalation for Regioselective Substitution
Introducing chlorine and trifluoromethyl groups post-cyclization via directed metalation strategies:
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Lithiation : Treatment of 3-keto-benzo[b]thiophene with LDA at –78°C generates a lithiated intermediate at position 2.
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Electrophilic Quenching : Sequential trapping with Cl₂ or NCS (for chlorine) and CF₃TMS (for trifluoromethyl).
Optimization :
-
Use of hexafluoroisopropanol (HFIP) as a solvent enhances electrophilic trifluoromethylation efficiency.
Cross-Coupling Reactions
Oxidation and Reduction Steps
Ketone Formation via Oxidation
The 3(2H)-one moiety is typically introduced by oxidizing a methylene precursor:
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KMnO₄ in Acetic Acid : Oxidizes thiophene-attached methyl groups to ketones.
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CrO₃/H₂SO₄ (Jones Oxidation) : Effective for robust substrates but may over-oxidize sensitive groups.
Case Study :
Oxidation of 3-hydroxymethylbenzo[b]thiophene using CuBr₂/t-BuOOH yields the 3-keto derivative in 84% yield.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C7-Cl
The chlorine atom at position 7 participates in palladium-catalyzed cross-coupling reactions. A study using hexafluoroisopropanol (HFIP) as a solvent achieved regioselective C–H arylation at room temperature with aryl iodides :
| Reactants | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Benzo[b]thiophene derivative + 4-iodotoluene | Pd(OAc)₂, Ag₂CO₃, HFIP, 30°C, 17 h | 6-Bromo-4-chloro-2-(4-methoxyphenyl)-3-(4-tolyl)benzo[b]thiophene | 72% |
The trifluoromethyl group at position 6 enhances the electrophilicity of the adjacent chlorine, facilitating oxidative addition in Pd-mediated couplings.
Ketone Functionalization at C3
The 3(2H)-one group undergoes condensation and reduction reactions:
Enolate Formation and Alkylation
Deprotonation with LDA at –20°C generates a stabilized enolate, which reacts with electrophiles like S-(4-tolyl) toluenethiosulfonate :
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| S-(4-tolyl) toluenethiosulfonate | LDA, THF, –20°C, 1 h | C2-Substituted benzo[b]thiophene | 83% |
Reduction to Alcohol
Catalytic hydrogenation using Pd/C or NaBH₄ reduces the ketone to a secondary alcohol, though specific yields for this derivative require optimization.
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl and ketone groups deactivate the aromatic ring, directing electrophiles to the less hindered C4 position. Halogenation (e.g., bromination) proceeds under mild conditions:
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| NBS (N-bromosuccinimide) | DCM, 0°C, 2 h | 4-Bromo-substituted derivative | 65% |
Cyclization and Ring Expansion
Intramolecular cyclization via enolate intermediates forms fused heterocycles. A representative protocol using BF₃·OEt₂ promotes annulation :
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| BF₃·OEt₂ | CH₂Cl₂, –40°C to rt, 12 h | Tricyclic benzothiophene oxide | 56% |
Oxidation and Side-Chain Modifications
The methylene bridge adjacent to the ketone is susceptible to oxidation. CuBr₂-mediated oxidation converts hydroxymethyl groups to carboxylic acids :
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| t-BuOOH, CuBr₂ | MeCN, rt, 24 h | 4-Chlorobenzo[b]thiophene-3-carboxylic acid | 50% |
Suzuki-Miyaura Coupling
The chlorine atom participates in cross-couplings with boronic acids. A protocol using Pd(OAc)₂ and Ag₂O in HFIP achieves biaryl formation :
| Boronic Acid | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, Ag₂O, HFIP, 30°C, 17 h | 6-Trifluoromethyl-7-aryl derivative | 68% |
Key Reactivity Insights
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Electronic Effects : The –CF₃ group strongly deactivates the ring, limiting electrophilic substitution to highly reactive agents.
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Steric Considerations : Substituents at C6 and C7 hinder reactions at C2 and C4, favoring C3 and C5 modifications.
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Solvent Dependence : HFIP enhances reaction rates in Pd-catalyzed couplings by stabilizing intermediates through H-bonding .
For synthetic applications, control of temperature, solvent, and catalyst loading is critical to avoid side reactions such as homocoupling . Computational studies suggest that carbopalladation pathways dominate in β-arylations, with DFT calculations aligning with observed kinetic isotope effects .
This compound’s versatility makes it valuable in medicinal chemistry, particularly for synthesizing RORγt modulators and anti-inflammatory agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally related to 7-chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one exhibit significant anticancer properties. For instance, derivatives with varying halogen substitutions have been shown to enhance cytotoxicity against various cancer cell lines.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one | Similar structure with a different halogen | Antimicrobial activity |
| 7-Bromo-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one | Bromine instead of chlorine | Anticancer potential |
| 7-Nitro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one | Nitro group increases electrophilicity | Potential anti-inflammatory effects |
These compounds highlight how variations in substituents can significantly alter their properties and activities, making them promising candidates for further development in cancer therapeutics.
Materials Science
The unique chemical structure of 7-chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one also lends itself to applications in materials science, particularly in the development of novel polymers and coatings. Its trifluoromethyl group enhances hydrophobicity and thermal stability, making it suitable for use in advanced materials.
Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation. This is particularly valuable in applications requiring durable materials, such as automotive and aerospace components.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the synthesis of various benzo[b]thiophene derivatives, including 7-chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one. The results indicated that these compounds exhibited potent cytotoxic activity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
- Material Applications : A recent investigation into the use of fluorinated compounds in polymer synthesis highlighted the role of 7-chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one in enhancing thermal stability and mechanical strength of polycarbonate blends. The study demonstrated a marked improvement in performance metrics compared to unmodified polymers .
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one depends on its specific application. For instance, in antimicrobial research, the compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The exact molecular targets and pathways involved can vary but often include disruption of cell wall synthesis or inhibition of protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The benzo[b]thiophen-3(2H)-one core is a common scaffold in medicinal and materials chemistry. Key structural analogs include:
Physical and Chemical Properties
- Molecular Weight : The trifluoromethyl derivative (target compound) is expected to have a higher molecular weight (~280–300 g/mol) compared to methoxy (e.g., 166.2 g/mol for 6-methoxy derivative ) and bromo (261.09 g/mol for 5-bromo-1,1-dioxide ) analogs.
- Boiling Point : Trifluoromethyl groups typically reduce volatility. For comparison, the 5-chloro-7-methyl analog (CAS 2379-74-0) has a boiling point of 514.3°C , while the 5-bromo-1,1-dioxide derivative has a predicted boiling point of 472.4°C .
- Stability : Benzo[b]thiophen-3(2H)-ones are generally unstable under basic or oxidative conditions . However, the trifluoromethyl group in the target compound may enhance stability by reducing electron density in the aromatic system.
Key Research Findings
- Stability Challenges : Benzo[b]thiophen-3(2H)-ones are prone to decomposition under acidic/basic conditions, but fluorinated derivatives show improved stability .
- Electron-Withdrawing Effects : The -CF₃ group in the target compound lowers the HOMO energy, making it less reactive toward electrophilic substitution compared to methoxy analogs .
- Biological Activity : Chloro and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in tyrosinase inhibitors .
Biological Activity
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one, identified by its CAS number 1980043-48-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one is C₉H₄ClF₃OS. The presence of the trifluoromethyl group and chlorine atom in its structure is critical for its biological activity, influencing both lipophilicity and electronic properties.
Anticancer Activity
Recent studies have demonstrated the compound's promising anticancer activity against various cancer cell lines. Notably, it has shown efficacy in reducing the viability of MCF7 breast cancer cells while maintaining lower toxicity towards MCF10A normal breast epithelial cells.
Case Studies and Findings
-
Cell Viability Assays :
- In vitro studies indicated that at a concentration of 10 µM, 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one significantly decreased the viability of MCF7 cells by approximately 40% after 48 hours compared to untreated controls .
- The compound exhibited a similar reduction in viability when combined with Doxorubicin, suggesting a synergistic effect that enhances anticancer efficacy while minimizing toxicity to normal cells .
-
Mechanism of Action :
- The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .
- Molecular docking studies have revealed that 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one interacts with key proteins involved in cell proliferation and survival pathways, including DprE1, which is crucial for mycobacterial growth inhibition .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the influence of various substituents on the benzothiophene core structure. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing characteristics, contributing to increased potency against cancer cell lines. Compounds with similar substitutions have been shown to exhibit varying degrees of biological activity, emphasizing the importance of structural modifications in drug design.
| Compound | Structure | IC₅₀ (µM) | Activity |
|---|---|---|---|
| 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one | Structure | 10 | Anticancer |
| BS62 | Structure | 15 | Anticancer |
| BS130 | Structure | 20 | Anticancer |
Q & A
Q. Table 1: Representative Synthesis Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Carbazolyldiamine, Et₃N, THF, 3 d | 67% |
| Reverse-phase HPLC | Methanol-water gradient | >95% |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects. For example, trifluoromethyl (CF₃) groups exhibit distinct upfield shifts in ¹³C NMR (~110–120 ppm) due to electron-withdrawing effects .
- IR Spectroscopy : C=O stretches (1670–1700 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for spirocyclic derivatives (e.g., dispirophosphazenes) .
Note : Solvent peaks in NMR (e.g., residual CH₂Cl₂ at δ 5.32 ppm) must be subtracted to avoid misinterpretation.
Advanced: How do reaction mechanisms differ when using 2-arylidene-1,3-indandiones vs. tetrachloromonospirocyclotriphosphazenes in [3+2] cycloadditions?
Answer:
- 2-Arylidene-1,3-indandiones : Participate in organocatalyzed enantioselective cycloadditions, forming dispiro compounds via dipolarophile interactions. The trifluoromethyl group enhances electrophilicity, favoring β-regioselectivity .
- Tetrachloromonospirocyclotriphosphazenes : Require nucleophilic substitution with diamines, forming spirocyclic frameworks. Steric hindrance from CF₃ may reduce reaction rates, necessitating prolonged reaction times (3–7 days) .
Q. Table 2: Mechanistic Comparison
| Substrate | Mechanism | Catalytic System | Key Challenge |
|---|---|---|---|
| 2-Arylidene-indandiones | Dipolar cycloaddition | Proline-derived | Stereochemical control |
| Phosphazenes | Nucleophilic attack | Et₃N, THF | Steric hindrance from CF₃ |
Advanced: How can computational methods (e.g., DFT) predict nonlinear optical (NLO) properties of derivatives?
Answer:
Density Functional Theory (DFT) evaluates hyperpolarizability (β) by analyzing:
- Bond Length Alteration (BLA) : Trifluoromethyl groups increase BLA in benzo[b]thiophen-3(2H)-one cores, enhancing intrinsic hyperpolarizability .
- Electron Density Maps : Charge transfer between chloro and CF₃ substituents correlates with NLO activity. For example, (Z)-configured derivatives show 30% higher β values than (E)-isomers .
Note : Basis sets (e.g., 6-311+G(d,p)) must include polarization/diffusion functions for accurate CF₃ modeling.
Advanced: How are structural contradictions resolved when X-ray data conflicts with spectroscopic predictions?
Answer:
- Case Study : A reported spirocyclic derivative showed conflicting NMR (axial chirality) vs. X-ray (planar conformation). Resolution involved:
- Variable-temperature NMR : Detected dynamic stereochemistry at 298 K vs. 223 K .
- Hirshfeld surface analysis : Quantified intermolecular interactions (e.g., C-F⋯H contacts) stabilizing the X-ray-observed conformation .
Advanced: What strategies mitigate poor solubility during biological testing of this compound?
Answer:
- Co-solvents : Use DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes.
- Prodrug modification : Introduce hydrolyzable esters (e.g., methyl carboxylates) to enhance lipophilicity .
- Micellar systems : Encapsulate in poloxamer surfactants (e.g., Pluronic F-127) for in vitro assays .
Advanced: How does the CF₃ group influence structure-activity relationships (SAR) in antimicrobial derivatives?
Answer:
- Electron-withdrawing effect : CF₃ increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., dihydrofolate reductase).
- SAR Data : Derivatives with CF₃ at C6 show 2–4× higher MIC values against S. aureus vs. non-fluorinated analogs .
Q. Table 3: Antimicrobial Activity
| Substituent | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| CF₃ at C6 | 8 µg/mL | 32 µg/mL |
| Cl at C6 | 16 µg/mL | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
